molecular formula C10H13NO2 B1518016 1-cyclopentyl-1H-pyrrole-2-carboxylic acid CAS No. 1153318-28-5

1-cyclopentyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1518016
CAS RN: 1153318-28-5
M. Wt: 179.22 g/mol
InChI Key: RCPPLDGZLGPBIJ-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, and a cyclopentyl group, which is a cycloalkane derived from pentane .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H13NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) . This indicates the presence of a pyrrole ring and a cyclopentyl group in the molecule .

It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization in Polymer Science

1-cyclopentyl-1H-pyrrole-2-carboxylic acid and its derivatives have been utilized in polymer science. For instance, Maeda, Corradi, and Armes (1995) synthesized carboxylic acid-functionalized polypyrrole-silica microparticles. These microparticles, containing carboxylic acid groups, showed potential for biomedical applications, particularly as novel marker particles in immunodiagnostic assays due to their high optical absorbance (Maeda, Corradi, & Armes, 1995).

Chemical Reactions and Synthesis

The compound has been a subject of interest in chemical synthesis and reactions. Irwin and Wheeler (1972) explored the reaction of methyl pyrrole-2-carboxylate with epoxides, leading to various acid and lactone derivatives (Irwin & Wheeler, 1972). Additionally, Bae and Cho (2014) discussed the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine to produce 1-(dimethylamino)-1H-pyrrole-2,5-diones, indicating the versatility of this compound in organic synthesis (Bae & Cho, 2014).

Pharmaceutical and Biomedical Research

In the pharmaceutical domain, this compound derivatives have shown promise. Masuda, Koshimizu, Nagatomo, and Inoue (2016) conducted the asymmetric total synthesis of (+)-Ryanodol and (+)-Ryanodine, compounds known for their modulation of intracellular calcium release channels (Masuda, Koshimizu, Nagatomo, & Inoue, 2016).

Crystallography and Molecular Structure Analysis

Research in crystallography and molecular structure analysis has also incorporated this compound. Liu and Yin (2021) synthesized and characterized the crystal structures of three pyrrole-2-carboxylate compounds with C3-symmetry. These compounds were found to form hexamer or cubic supramolecular structures, demonstrating the potential of these compounds in designing hydrogen-bonded frameworks (Liu & Yin, 2021).

Agricultural Applications

In agriculture, derivatives of this compound have been studied as growth-promotion factors. Mikhedkina, Peretyatko, Melnyk, Ananieva, and Tsygankov (2019) synthesized a series of derivatives and investigated their effects on seed germination and growth, indicating the compound's relevance in agrochemical research (Mikhedkina, Peretyatko, Melnyk, Ananieva, & Tsygankov, 2019).

Safety and Hazards

The safety information for 1-cyclopentyl-1H-pyrrole-2-carboxylic acid indicates that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

1-cyclopentylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPPLDGZLGPBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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